4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine
Overview
Description
4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine is an organic compound with the molecular formula C12H15N3O It is a derivative of phenylamine, where the phenyl group is substituted with a 2-(4-methoxypyrazol-1-yl)-ethyl group
Scientific Research Applications
4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions or receptor binding studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine typically involves the following steps:
Formation of 4-methoxypyrazole: This can be achieved by reacting 4-methoxyphenylhydrazine with an appropriate aldehyde or ketone under acidic conditions.
Alkylation: The 4-methoxypyrazole is then alkylated using a suitable alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Coupling with phenylamine: The resulting 2-(4-methoxypyrazol-1-yl)-ethyl intermediate is then coupled with phenylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions using a catalyst like palladium on carbon.
Substitution: The phenylamine group can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: 4-[2-(4-Hydroxypyrazol-1-yl)-ethyl]-phenylamine.
Reduction: 4-[2-(4-Methoxypyrazolidin-1-yl)-ethyl]-phenylamine.
Substitution: 4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-2-nitrophenylamine or 4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-2-sulfonylphenylamine.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions, while the phenylamine group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine: Similar structure but with a piperazine ring instead of a pyrazole ring.
4-[2-(4-Methoxyphenyl)-ethyl]-phenylamine: Similar structure but with a methoxyphenyl group instead of a methoxypyrazolyl group.
4-[2-(4-Morpholin-4-yl)-ethyl]-phenylamine: Similar structure but with a morpholine ring instead of a pyrazole ring.
Uniqueness
4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine is unique due to the presence of the methoxypyrazole ring, which can confer distinct electronic and steric properties compared to other similar compounds. This can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-[2-(4-methoxypyrazol-1-yl)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-16-12-8-14-15(9-12)7-6-10-2-4-11(13)5-3-10/h2-5,8-9H,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNCFFGLUBYHPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CCC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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